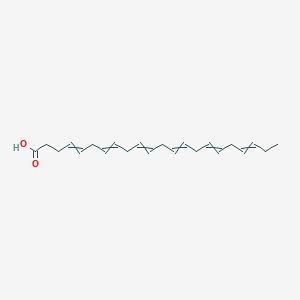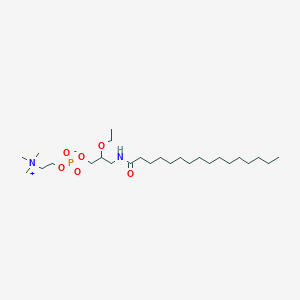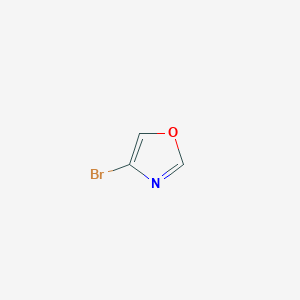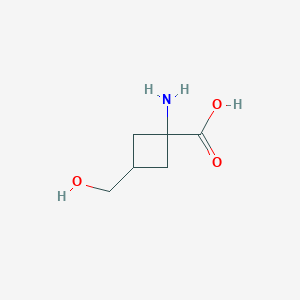
2,4,5-Trifluoro-3-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid can be efficiently conducted through continuous flow processes. Deng et al. (2015) described a facile microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a closely related compound, via Grignard exchange reactions followed by carboxylation with gaseous CO2, achieving high yields and purity (Deng et al., 2015). This method highlights the efficiency of using microreactors for the synthesis of complex fluorinated benzoic acids.
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acids has been extensively studied through various techniques. For compounds closely related to 2,4,5-Trifluoro-3-methylbenzoic acid, techniques such as FTIR, NMR, and X-ray diffraction have been utilized to establish structural characteristics. The solvent-dependent formation of coordination polymers and the impact on molecular structure have also been highlighted in research, demonstrating the influence of solvent choice on the assembly of complex structures (Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of 2,4,5-Trifluoro-3-methylbenzoic acid and related compounds involve various reactions, including halogenation, carboxylation, and interactions with Lewis acids and bases. These reactions are crucial for the modification and functionalization of the benzoic acid core, enabling the synthesis of derivatives with potential pharmaceutical applications. The use of trifluoroacetic acid for catalysis in specific organic transformations demonstrates the versatility of fluorinated benzoic acids in synthetic chemistry (Harwood, 1982).
Scientific Research Applications
Pharmaceutical and Material Science Applications : A study by Deng et al. (2015) presents a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid using microreactors. This process enables high yield and purity, which is crucial for applications in pharmaceutical and material science (Deng et al., 2015).
Organic Electronics : Research by Ma et al. (2006) synthesized and characterized organotin(IV) complexes with 2,4,5-trifluoro-3-methoxybenzoic acid. These complexes reveal unique structures and potential applications in organic electronics (Ma et al., 2006).
Enhancement in Chemical Reactions : A study by Deacon and O'donoghue (1980) demonstrated that trifluoromethanesulphonic acid could enhance mercuration in trifluoroacetic acid, resulting in more efficient formation of 2, 3, 4, 5-tetramercurated anisole in shorter reaction times (Deacon & O'donoghue, 1980).
Thermodynamics and Solubility Studies : Research by Strong et al. (1987) indicated a significant difference in entropies of ionization between fluorobenzoic acids and methylbenzoic acids, with ortho substitution decreasing entropy and meta or para substitution increasing it. This is important for understanding the behavior of these compounds in various environments (Strong et al., 1987).
Environmental Studies : A study by Higashi et al. (2005) found that the solubilities of 2- and 3-trifluoromethylbenzoic acids in supercritical carbon dioxide are enhanced by fluorination, which is relevant for environmental applications such as green chemistry and waste management (Higashi et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2,4,5-trifluoro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXRFRLKWCFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473086 | |
| Record name | 2,4,5-Trifluoro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoro-3-methylbenzoic acid | |
CAS RN |
112822-85-2 | |
| Record name | 2,4,5-Trifluoro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)




![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)


